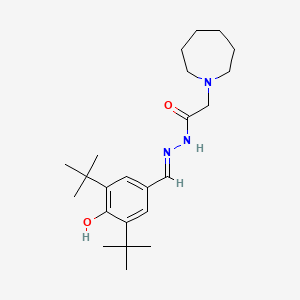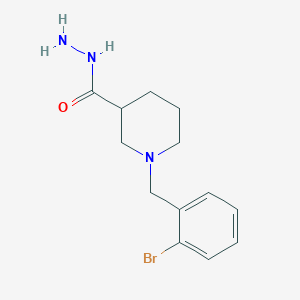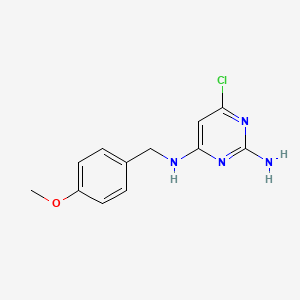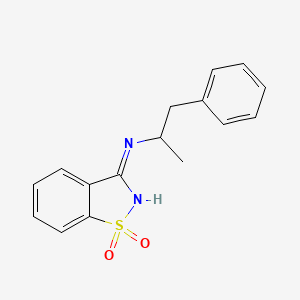
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide, also known as DBHAH, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of hydrazide derivatives and has been found to possess interesting biological properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to be a potent scavenger of ROS, which are known to play a key role in the development of various diseases. In addition, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to modulate the expression of various genes and proteins that are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. Some of the most notable effects include antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to scavenge free radicals and inhibit lipid peroxidation, which are key factors in the development of various diseases. In addition, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has several advantages as well as limitations for lab experiments. One of the main advantages is its ease of synthesis and purification, which makes it a readily available compound for further investigation. Another advantage is its potent biological activity, which makes it a promising candidate for various applications. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the investigation of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its potential as a stabilizer for polymers and as a precursor for the synthesis of metal nanoparticles. In addition, the investigation of its mechanism of action and the modulation of various signaling pathways could provide valuable insights into its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(1-azepanyl)acetic hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product that can be easily isolated and characterized.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been investigated extensively for its potential applications in various fields of research. Some of the most promising areas of application include medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to possess potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been explored for its potential applications as a stabilizer for polymers and as a precursor for the synthesis of metal nanoparticles. In catalysis, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to be an effective catalyst for various organic transformations.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-22(2,3)18-13-17(14-19(21(18)28)23(4,5)6)15-24-25-20(27)16-26-11-9-7-8-10-12-26/h13-15,28H,7-12,16H2,1-6H3,(H,25,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKBIJYSQNELJ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)


![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)